1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Description

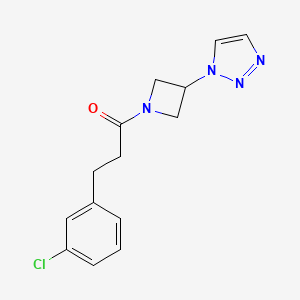

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety, and a 3-chlorophenyl-substituted propanone chain.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-7-6-16-17-19/h1-3,6-8,13H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBCVZKLMLFVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a triazole ring, an azetidine moiety, and a chlorophenyl group contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one can be represented as follows:

This compound features:

- A triazole ring , known for its stability and ability to form coordination complexes.

- An azetidine ring , which may enhance membrane permeability.

- A chlorophenyl group , which can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and azetidine moieties often exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : In vitro tests against various bacterial strains have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of cell wall synthesis or interference with protein synthesis pathways .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Moderate activity |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that it inhibits the growth of several fungal pathogens by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

Preliminary studies suggest that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one may possess anticancer properties. The triazole ring can potentially interact with DNA or RNA, leading to disruption of cellular processes in cancer cells. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can act as a ligand for metal ions in enzymes, inhibiting their catalytic activity.

- Membrane Interaction : The azetidine ring may facilitate penetration into cellular membranes, altering membrane fluidity and function.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one:

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of triazole derivatives against MRSA strains. The results indicated that modifications in the azetidine structure enhanced antibacterial potency significantly compared to traditional antibiotics .

Study 2: Antifungal Screening

In another study focusing on antifungal activity, derivatives with similar structures demonstrated effective inhibition against Candida species, suggesting a promising avenue for developing new antifungal agents .

Scientific Research Applications

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activity |

| Azetidine Ring | Enhances membrane interaction |

| Chlorophenyl Group | Increases lipophilicity and bioactivity |

Research indicates that compounds with triazole and azetidine structures exhibit a range of biological activities, including:

Antimicrobial Properties : Triazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains. The azetidine moiety may enhance the permeability of microbial membranes, facilitating interaction with targets within bacteria.

Anticancer Activity : Some studies suggest that compounds containing triazole rings can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The specific mechanisms often involve the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects : There is evidence that triazole-containing compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Synthetic Routes and Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

Synthesis of the Azetidine Ring : Can be synthesized via cyclization reactions involving appropriate precursors.

Coupling with Chlorophenyl Group : The final step involves coupling the triazole-azetidine intermediate with a chlorophenyl derivative under suitable conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole derivatives, including 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

Research conducted in a laboratory setting evaluated the anticancer properties of triazole derivatives. The findings revealed that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one effectively inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the established synthetic routes for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one?

The synthesis typically involves sequential steps:

- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole ring. This "click chemistry" approach ensures regioselectivity and high yields under mild conditions (e.g., ethanol solvent, room temperature) .

- Azetidine functionalization : The azetidine moiety may be introduced via nucleophilic substitution or ring-opening reactions. For example, reacting azetidine derivatives with propargyl bromide followed by cycloaddition with azides .

- Ketone coupling : The 3-(3-chlorophenyl)propan-1-one segment is synthesized via Friedel-Crafts acylation or alkylation of 3-chlorophenyl precursors under alkaline conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR and MS : H/C NMR confirms regiochemistry of the triazole and azetidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, reports a mean σ(C–C) = 0.002 Å and R factor = 0.041 for similar triazole-containing structures .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Enzyme inhibition assays : Testing against kinases (e.g., VEGFR-2) via fluorescence polarization or radioactive labeling .

- Cellular viability assays : MTT or resazurin-based assays to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Orthogonal assays : Combine kinase inhibition data (e.g., IC) with cellular functional assays (e.g., endothelial tube formation) to confirm target specificity .

- Structural validation : Re-evaluate compound purity via SCXRD or HPLC-MS. For instance, highlights discrepancies resolved by verifying hydrogen-bonding interactions in the crystal lattice .

Q. What strategies optimize reaction yields and stereochemical control during synthesis?

- Continuous-flow reactors : Improve reproducibility and scalability for steps like CuAAC or acylation, as noted in for similar chlorophenyl ketones .

- Chiral auxiliaries : Use enantiopure azetidine precursors or asymmetric catalysis (e.g., organocatalysts) to control stereocenters .

Q. How is molecular docking employed to study target interactions?

- Protein-ligand modeling : Dock the compound into binding pockets (e.g., VEGFR-2’s ATP-binding site) using software like AutoDock Vina. demonstrates correlation between triazole-azetidine orientation and kinase inhibition .

- MD simulations : Assess binding stability via 100-ns trajectories in explicit solvent to validate docking poses .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets (e.g., PD-L1) .

- CRISPR-Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations

- Crystallography : For SCXRD, grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Refine using SHELXL with parameters like TWIN and HKLF5 for twinned data .

- Synthetic troubleshooting : Monitor CuAAC reactions via TLC (R shift from azide to triazole) and quench with EDTA to prevent copper-mediated side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.